Cas no 136954-25-1 (3-(acetylthio)hexyl acetate)

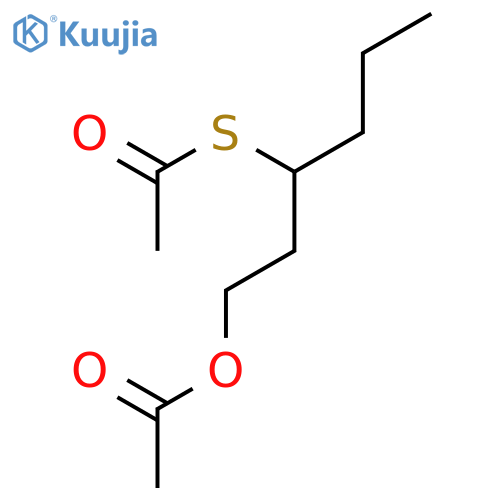

3-(acetylthio)hexyl acetate structure

商品名:3-(acetylthio)hexyl acetate

CAS番号:136954-25-1

MF:C10H18O3S

メガワット:218.31300

CID:901534

3-(acetylthio)hexyl acetate 化学的及び物理的性質

名前と識別子

-

- 3-(acetylthio)hexyl acetate

- 3-acetylsulfanylhexyl acetate

- 3-Acetylthiohexyl ethanoate

- FEMA No. 3816

- Passiflora acetate

-

計算された属性

- せいみつぶんしりょう: 218.09800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 8

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.1932 (rough estimate)

- ふってん: 329.01°C (rough estimate)

- フラッシュポイント: 100 °C

- 屈折率: 1.467-1.469

- PSA: 68.67000

- LogP: 2.38800

- FEMA: 3816 | 3-ACETYLMERCAPTOHEXYL ACETATE

- ようかいせい: 水に溶けない

3-(acetylthio)hexyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234893-5g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 5g |

$355 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1234893-25g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 25g |

$565 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1234893-100g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 100g |

$1155 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1234893-1g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 1g |

$220 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1234893-250g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 250g |

$2100 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1234893-250mg |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 250mg |

$195 | 2024-06-08 | |

| 1PlusChem | 1P00132E-1g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | ≥ 98% (GC) | 1g |

$114.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1234893-5g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 5g |

$335 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1234893-250mg |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 250mg |

$170 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1234893-100g |

Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |

136954-25-1 | 98% | 100g |

$1155 | 2025-03-01 |

3-(acetylthio)hexyl acetate 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ping Tong Food Funct., 2020,11, 628-639

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

136954-25-1 (3-(acetylthio)hexyl acetate) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量